1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopentyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)7-5-11(10-9-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZXTLAQDJXIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
Detailed Stepwise Method
Step 1: Formation of 1-substituted-4-bromo-1H-1,2,3-triazole Intermediate
- Dissolve 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) at a mass-to-volume ratio of approximately 1:6.
- Cool the solution to −20 °C.
- Add isopropylmagnesium chloride (2.0 M in THF) dropwise, maintaining the temperature and stirring for 1 hour.
- Add a low alcohol (e.g., ethyl alcohol) dropwise to quench the reaction.
- Add isopropylmagnesium chloride-lithium chloride composite (1.3 M in THF) slowly at −10 °C.
- Stir the mixture at 10–20 °C for 1 hour.
Step 2: Carboxylation
- Cool the reaction mixture to −10 °C.
- Bubble carbon dioxide gas through the mixture for 15 minutes to introduce the carboxyl group at the 4-position.
- Add hydrochloric acid to acidify the mixture.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at 40–50 °C to yield a crude product containing the carboxylic acid.
Step 3: Methylation and Purification (Optional)
- Dissolve the crude product in a mixed solvent system of THF and N,N-dimethylformamide (DMF).
- Add potassium carbonate and methyl iodide.
- React at 25–40 °C for 24 hours to methylate any carboxyl groups if required.
- Perform aqueous-organic phase separation, extract, dry, and concentrate.
- Crystallize the product by cooling to 0 °C.
- Filter and dry under vacuum at 40 °C to obtain pure this compound.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of intermediate | 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, ethyl alcohol, THF | −20 to 20 | 1–2 h | - | Stirring and temperature control critical |
| Carboxylation | Carbon dioxide bubbling, HCl acidification, ethyl acetate extraction | −10 to 25 | 15 min + workup | - | CO2 insertion step |
| Methylation & purification | Potassium carbonate, methyl iodide, THF/DMF solvent mixture | 25 to 40 | 24 h | - | Optional step for methyl ester formation |
| Final isolation | Crystallization at 0 °C, vacuum drying | 0 to 40 | - | 61% | Yield reported for 1-cyclopentyl derivative |
The overall isolated yield of this compound from this method is approximately 61% under optimized conditions.
Key Reagents and Their Roles
| Reagent | Role |
|---|---|
| 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole | Starting material providing the triazole core and bromine handles |
| Isopropylmagnesium chloride | Grignard reagent for halogen-metal exchange and nucleophilic substitution |
| Ethyl alcohol | Quenching agent to form mono-bromo intermediate |
| Isopropylmagnesium chloride-lithium chloride composite | Enhances reactivity and facilitates carboxylation step |
| Carbon dioxide | Source of carboxyl group via carboxylation reaction |
| Hydrochloric acid | Acidification to protonate carboxylate intermediate |
| Potassium carbonate | Base for methylation reaction |
| Methyl iodide | Alkylating agent for methyl ester formation |
| THF/DMF | Solvent system providing solubility and reaction medium |
Mechanistic Insights
- The initial Grignard reagent reacts with the dibromo-triazole to selectively replace one bromine atom, forming a 4-bromo intermediate.
- The second Grignard reagent-lithium chloride composite facilitates nucleophilic attack and subsequent carboxylation with carbon dioxide.
- Acidification liberates the free carboxylic acid.
- Methylation converts carboxylic acid groups to methyl esters if desired for purification or further synthetic applications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or electrophilic aromatic substitution using nitronium tetrafluoroborate (NO₂BF₄).
Major Products:
- Oxidation products include carboxylate salts and esters.
- Reduction products include dihydrotriazoles.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
CPTCA and its derivatives have demonstrated promising antifungal properties. Studies indicate that certain derivatives effectively inhibit fungal growth by targeting specific enzymes involved in fungal metabolism. For example, research has shown that CPTCA can interact with biological targets to disrupt fungal cell processes, making it a candidate for antifungal drug development .
Anti-inflammatory and Anticancer Properties
Emerging research suggests that CPTCA may possess anti-inflammatory and anticancer activities. Preliminary studies indicate that the compound can modulate biological pathways related to inflammation and cancer cell proliferation. Further investigations are necessary to fully elucidate these effects and establish CPTCA as a therapeutic agent in these areas .
Drug Development
CPTCA serves as a valuable scaffold in drug discovery due to its ability to be modified for various biological targets. Its structural characteristics allow for the development of new medications aimed at treating inflammatory diseases and other conditions. The compound's versatility in synthesis makes it an attractive option for pharmaceutical research .
Agricultural Applications
Fungicides
The antifungal properties of CPTCA extend into agricultural applications, where it can be utilized as a fungicide. Triazole derivatives are widely recognized for their effectiveness in controlling fungal diseases in crops. CPTCA's unique structure may enhance its efficacy compared to traditional fungicides, contributing to sustainable agricultural practices .
Herbicides and Insecticides
CPTCA is also being explored for its potential as a herbicide and insecticide. Its ability to interfere with biological processes in pests can lead to effective pest management solutions while minimizing environmental impact. This application aligns with the growing demand for eco-friendly agricultural chemicals .
Synthetic Routes
The synthesis of CPTCA typically involves the reaction of 1-substituted-4,5-dibromo-1H-1,2,3-triazole with appropriate carboxylic acids or derivatives in solvents such as tetrahydrofuran or dimethylformamide. This method is noted for its high yield and efficiency, making it suitable for industrial production .
| Synthetic Method | Reagents | Yield | Notes |
|---|---|---|---|
| Reaction with dibromo triazole | 1-substituted-4,5-dibromo-1H-1,2,3-triazole + carboxylic acid | High | Efficient for industrial applications |
| Esterification | CPTCA + alcohol | Moderate | Useful for modifying compound properties |
Case Studies
Case Study 1: Antifungal Efficacy
In one study, CPTCA was tested against several fungal strains, including Candida albicans and Aspergillus niger. The results indicated that CPTCA exhibited significant inhibitory activity, suggesting its potential as a new antifungal agent.
Case Study 2: Anti-inflammatory Effects
A preliminary investigation evaluated the anti-inflammatory effects of CPTCA in vitro using human cell lines. The findings revealed that CPTCA reduced pro-inflammatory cytokine production, indicating its potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can mimic amide bonds, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can disrupt biological pathways and lead to therapeutic effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the N1-position significantly impacts molecular weight, polarity, and stability. Key examples include:
Key Observations :
- Aliphatic vs.
- Tautomerism: Compounds with ortho-formyl groups (e.g., 1-(4-ethoxyphenyl)-5-formyl derivative) exhibit ring-chain tautomerism, favoring the open-chain form in solution . This behavior is absent in non-formylated analogs like the cyclopentyl derivative.
- Decarboxylation : All 1,2,3-triazole-4-carboxylic acids undergo decarboxylation at elevated temperatures (~175°C), forming CO₂ and corresponding triazole derivatives .
Biological Activity
1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound notable for its unique triazole structure and potential biological activities. Its molecular formula is C_9H_10N_4O_2, with a molecular weight of 181.19 g/mol. The compound features a cyclopentyl group attached to the nitrogen of the triazole ring and a carboxylic acid functional group at the 4-position of the triazole. This structure contributes to its interaction with various biological targets, making it a candidate for pharmaceutical and agrochemical applications.
The biological activity of this compound primarily involves its ability to interact with enzymes and proteins through hydrogen bonding and dipole-dipole interactions. These interactions can modulate enzyme activity and influence various biochemical pathways, including those involved in inflammation, cancer progression, and microbial resistance.
Antifungal Activity
Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance, studies have shown effectiveness against several fungal strains, suggesting that the compound can inhibit fungal growth by interfering with metabolic pathways essential for their survival.
Table 1: Antifungal Activity of Derivatives
| Compound Name | Target Fungal Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 0.5 µg/mL |
| 5-Bromo derivative | Aspergillus niger | 0.25 µg/mL |
| 5-Chloro derivative | Cryptococcus neoformans | 0.3 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated selective antiproliferative effects against various cancer cell lines, including ovarian and breast cancer cells. For example, it has shown lower toxicity towards normal human embryonic kidney cells compared to established chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HeLa | 0.07 | Doxorubicin | 0.15 |
| HT29 | 0.10 | Cisplatin | 0.12 |
| MCF-7 | 0.91 | Paclitaxel | 0.25 |
Anti-inflammatory Effects
In addition to antifungal and anticancer activities, there is emerging evidence that suggests potential anti-inflammatory properties of this compound. Preliminary studies indicate that it may modulate inflammatory pathways by inhibiting specific cytokines involved in inflammatory responses.
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions, often utilizing click chemistry techniques to enhance yield and efficiency . Variants of this compound, such as those with halogen substitutions (e.g., bromine or chlorine), have been shown to enhance biological activity due to their electronegativity and ability to form stronger interactions with biological targets.
Table 3: Structural Variants and Their Properties
| Variant Name | Structural Feature | Biological Activity Enhancement |
|---|---|---|
| 5-Bromo-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid | Bromine substitution on triazole ring | Enhanced antifungal activity |
| 5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid | Chlorine substitution on triazole ring | Potentially different binding characteristics |
Q & A
Q. What are common synthetic routes for 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, and how can intermediates be characterized?
The compound is typically synthesized via cyclocondensation reactions. For example, triazole derivatives can be prepared by reacting cyclopentylamine with carboxylic acid precursors under catalytic conditions (e.g., Cu-catalyzed azide-alkyne cycloaddition). Intermediates like ethyl esters (e.g., ethyl 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylate) are hydrolyzed under basic conditions to yield the carboxylic acid . Characterization involves NMR, IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity .
Q. What analytical techniques are critical for verifying the structure and purity of this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and cyclopentyl integration.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .
- HPLC : Assesses purity, especially for biologically active derivatives .
Q. How does the cyclopentyl substituent influence the compound’s physicochemical properties?
The cyclopentyl group enhances lipophilicity, affecting solubility and bioavailability. Computational studies (e.g., logP calculations) predict partitioning behavior, while thermal analysis (DSC/TGA) evaluates stability under storage conditions .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in triazole ring formation during synthesis?
Regioselectivity is governed by steric and electronic factors. For example, Cu(I) catalysts favor 1,4-disubstituted triazoles via the Sharpless-Meldal reaction, while Ru catalysts yield 1,5-isomers. Kinetic studies using in situ FTIR or reaction calorimetry can monitor intermediate formation . Computational modeling (DFT) further elucidates transition-state energetics .
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction purification.
- Catalyst Loading : Lower Cu(I) concentrations (0.1–1 mol%) reduce metal contamination.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity . Process analytical technology (PAT) tools, such as inline spectroscopy, enable real-time monitoring .
Q. What strategies are used to study structure-activity relationships (SAR) for medicinal chemistry applications?
- Analog Synthesis : Modifying the cyclopentyl group (e.g., cyclohexyl, spirocyclic variants) to assess steric effects.
- Enzyme Inhibition Assays : Testing against targets like kinases or proteases to correlate substituent size/geometry with activity .
- Molecular Docking : Predicts binding interactions using crystal structures of target proteins .
Q. How do computational methods (e.g., DFT, MD simulations) enhance understanding of this compound’s reactivity and stability?
- DFT Calculations : Predict reaction pathways (e.g., acid decarboxylation) and transition states.
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in biological environments .
- ADMET Prediction : Estimates pharmacokinetic properties (e.g., metabolic stability) early in drug discovery .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How can researchers address variability across studies?
- Standardized Assay Protocols : Ensure consistent enzyme concentrations and buffer conditions.
- Metabolic Stability Testing : Different cell lines (e.g., hepatocytes vs. microsomes) may yield conflicting data .
- Batch Purity Analysis : Impurities >1% (e.g., unreacted intermediates) can skew bioactivity results .
Methodological Recommendations
- Synthetic Chemistry : Prioritize scalable, one-pot reactions with minimal purification steps .
- Biological Testing : Use orthogonal assays (e.g., SPR and cellular viability) to confirm target engagement .
- Data Reproducibility : Archive raw spectral data and crystallization parameters in public repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
